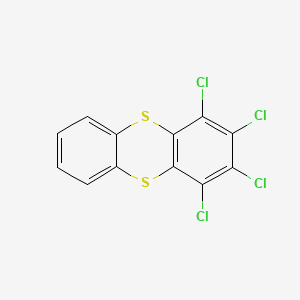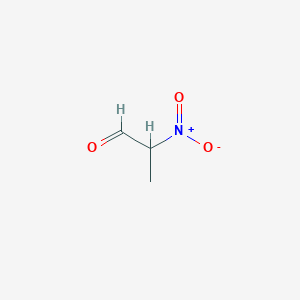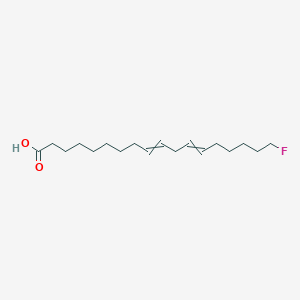![molecular formula C9H13ClO B14264956 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol CAS No. 134056-54-5](/img/structure/B14264956.png)
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-ethenyl-6-methylbicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a chlorine atom, an ethenyl group, and a methyl group attached to a bicyclo[310]hexane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production of the compound.
化学反応の分析
Types of Reactions
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted bicyclic compounds.
科学的研究の応用
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the chlorine and ethenyl groups.
Trans-Sabinene hydrate: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol is unique due to the presence of the chlorine atom and the ethenyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
134056-54-5 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
6-chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C9H13ClO/c1-3-9(11)5-4-6-7(9)8(6,2)10/h3,6-7,11H,1,4-5H2,2H3 |
InChIキー |
UOGXSLBPXORVQB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1C(CC2)(C=C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


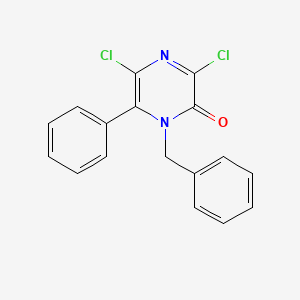
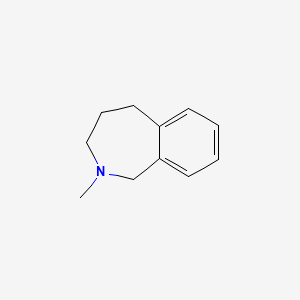
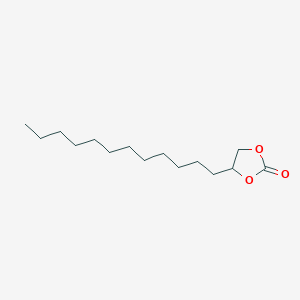
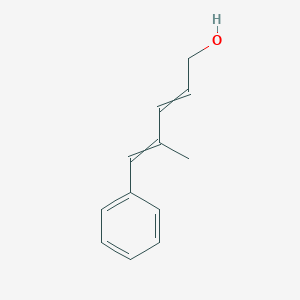
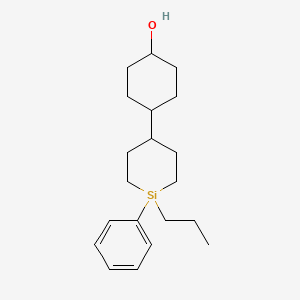
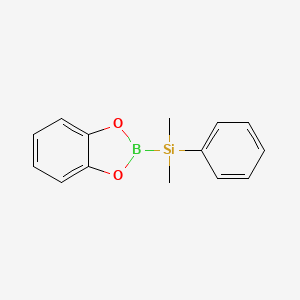
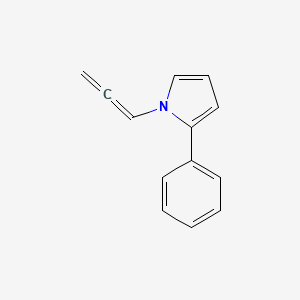
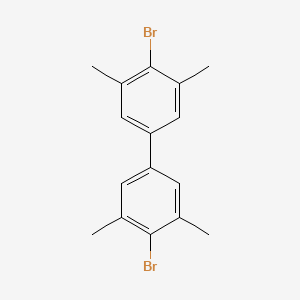
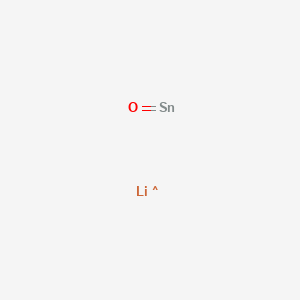
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
